molecular formula C17H20O2 B1386209 [2-(3-Tert-butylphenoxy)phenyl]methanol CAS No. 1098366-94-9

[2-(3-Tert-butylphenoxy)phenyl]methanol

Cat. No.: B1386209
CAS No.: 1098366-94-9
M. Wt: 256.34 g/mol
InChI Key: SFAWMCSSZGZNQV-UHFFFAOYSA-N
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Description

[2-(3-Tert-butylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C17H20O2 . It is characterized by the presence of a phenylmethanol group substituted with a tert-butylphenoxy group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 3-tert-butylphenol with benzyl chloride under basic conditions to form the intermediate [2-(3-Tert-butylphenoxy)phenyl]methane. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Tert-butylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of [2-(3-Tert-butylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • [2-(4-Tert-butylphenoxy)phenyl]methanol
  • [2-(3-Tert-butylphenoxy)phenyl]ethanol
  • [2-(3-Tert-butylphenoxy)phenyl]acetone

Comparison:

  • Structural Differences: The position of the tert-butyl group and the nature of the substituent on the phenyl ring can significantly influence the compound’s reactivity and properties.
  • Reactivity: [2-(3-Tert-butylphenoxy)phenyl]methanol may exhibit different reactivity patterns compared to its analogs due to steric and electronic effects.
  • Applications: While similar compounds may share some applications, this compound’s unique structure may make it more suitable for specific research or industrial purposes.

Properties

IUPAC Name

[2-(3-tert-butylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAWMCSSZGZNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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